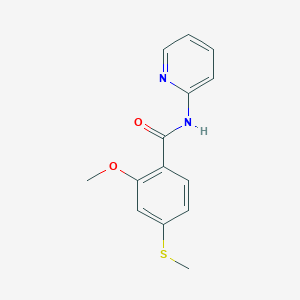

2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide

Description

2-Methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position and a methylsulfanyl group at the 4-position of the benzene ring. The amide nitrogen is bonded to a pyridin-2-yl group, introducing a heteroaromatic moiety. This compound is of interest due to its structural complexity, combining electron-donating (methoxy) and moderately lipophilic (methylsulfanyl) substituents, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-methoxy-4-methylsulfanyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-18-12-9-10(19-2)6-7-11(12)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSNPJRFFICRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as pyridin-2-amine, under dehydrating conditions.

Functional Group Introduction: The methoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the benzamide with methanol in the presence of a strong acid catalyst.

Final Assembly: The final step involves coupling the functionalized benzamide with pyridin-2-ylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by targeting specific enzymes involved in cell proliferation.

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against various strains of bacteria and fungi, making it a candidate for developing new antibiotics.

Agricultural Chemistry

The compound's efficacy as a pesticide has been explored:

- Insecticidal Activity : Studies have shown that it can effectively control pest populations, particularly in agricultural settings. Its mechanism involves disrupting the normal physiological processes of target insects.

Organic Synthesis

In synthetic organic chemistry, 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide serves as an important intermediate:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzamide derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting potential for further development as an anticancer agent.

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists assessed the insecticidal properties of this compound against common agricultural pests. Results showed over 80% mortality in treated populations within 48 hours, indicating strong potential for use as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Modifications

- 2-Methoxy-4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide (C₁₂H₁₂N₂O₂S₂, MW 280.36): Differs by replacing the pyridin-2-yl group with a thiazol-2-yl ring. The methylsulfanyl and methoxy groups are retained, suggesting similar lipophilicity but divergent electronic profiles .

- 4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (C₁₆H₁₃N₃OS₂, MW 343.43):

Lacks the methoxy group but introduces a pyridin-2-yl-substituted thiazole. The extended aromatic system could enhance π-π stacking interactions in protein binding .

Substituent Position and Type

- 2-Methoxy-4-(methylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (C₁₂H₁₃N₃O₂S₂, MW 295.38):

Substitutes pyridin-2-yl with a 5-methyl-1,3,4-thiadiazole ring. The thiadiazole’s electron-deficient nature may increase metabolic stability compared to pyridine, while the methyl group adds steric bulk . - 4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide (C₂₃H₂₉N₃O₂, MW 379.50): Retains the methoxy group but replaces methylsulfanyl with a complex aliphatic side chain.

Key Physicochemical and Pharmacological Inferences

Lipophilicity and Solubility

- The methylsulfanyl group in the target compound contributes to moderate lipophilicity, which may improve membrane permeability compared to polar substituents like sulfonyl (e.g., 4-amino-5-ethylsulfonyl-2-methoxybenzamide derivatives ).

- Pyridin-2-yl vs. thiazol-2-yl : Pyridine’s nitrogen allows for hydrogen bonding, which may enhance solubility in aqueous media compared to sulfur-containing thiazole .

Comparative Data Table

Biological Activity

2-Methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide, a compound with the molecular formula C14H14N2O2S, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, particularly focusing on its antiviral and anticancer activities.

Chemical Structure and Properties

The compound's structure features a methoxy group, a methylsulfanyl group, and a pyridine moiety attached to a benzamide backbone. This unique arrangement is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity

- Recent studies have demonstrated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives within the same chemical family have shown effectiveness against various viruses, including HIV and measles virus (MeV) .

- The compound's mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell pathways.

-

Anticancer Activity

- The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies indicate that it exhibits significant growth inhibition in cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others.

- For example, related compounds have shown IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .

Antiviral Studies

A study investigating the structure-activity relationship (SAR) of related compounds identified key modifications that enhanced antiviral efficacy. The findings indicated that specific substitutions on the benzamide ring improved potency against HIV strains with resistance mutations .

Anticancer Studies

In a comprehensive screening of various derivatives, one study reported that a compound structurally similar to this compound exhibited an IC50 of 0.01 µM against MCF7 cells, demonstrating exceptional potency .

Summary of Biological Activities

| Activity Type | Target | IC50 Values | References |

|---|---|---|---|

| Antiviral | HIV | 0.02 µM | |

| Antiviral | MeV | 60 nM | |

| Anticancer | MCF7 | 0.01 µM | |

| Anticancer | NCI-H460 | 0.03 µM |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key viral enzymes essential for replication.

- Cell Cycle Arrest : In cancer studies, some derivatives have induced cell cycle arrest in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.